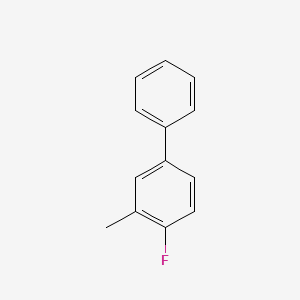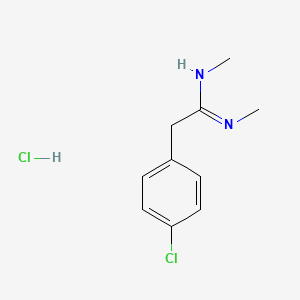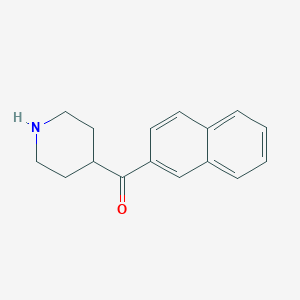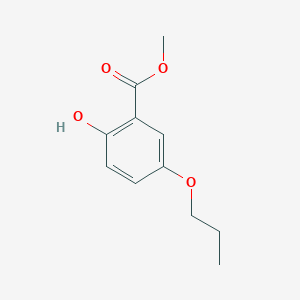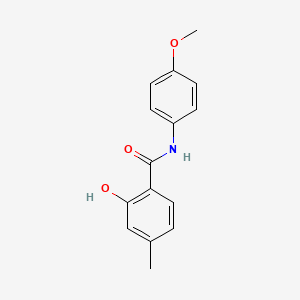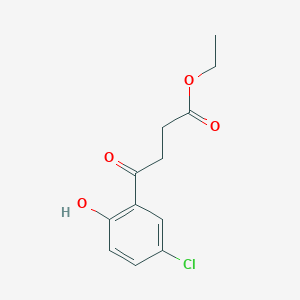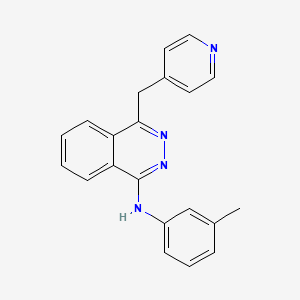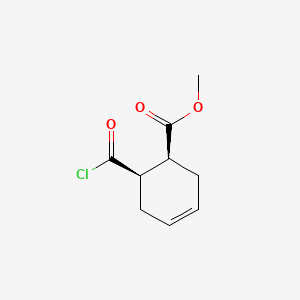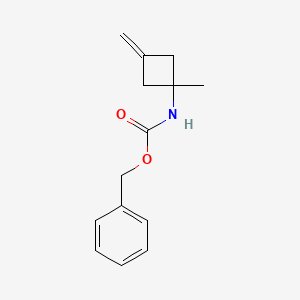
benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate
Übersicht
Beschreibung
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is a compound belonging to the class of carbamates, which are widely used in organic synthesis as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a methylidene substituent. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-methyl-3-methylidenecyclobutyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives as the carbonyl source. In the case of this compound, benzyl chloroformate serves as the carbonylating agent. The process is typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutyl ring or the benzyl group.
Reduction: Reduced forms of the carbamate or the benzyl group.
Substitution: Substituted carbamates or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The benzyl group can be selectively removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Lacks the cyclobutyl ring and methylidene substituent.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group with a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group with a fluorenylmethoxy group.
Uniqueness
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is unique due to its cyclobutyl ring with a methylidene substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-11-8-14(2,9-11)15-13(16)17-10-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3,(H,15,16) |
InChI-Schlüssel |
DDCJWLMXKFLIJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C)C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
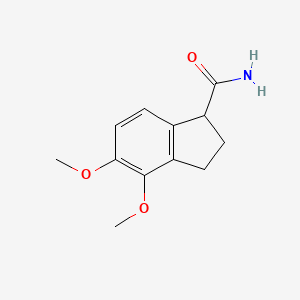
![4-(2-Chlorophenyl)-N,N-diethylthieno[3,2-c]pyridine-6-carboxamide](/img/structure/B8404097.png)
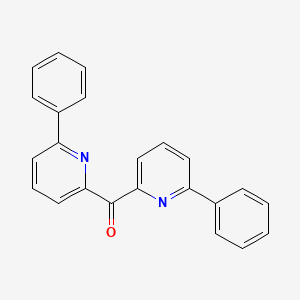
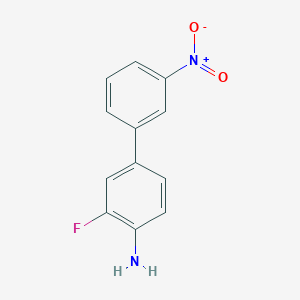
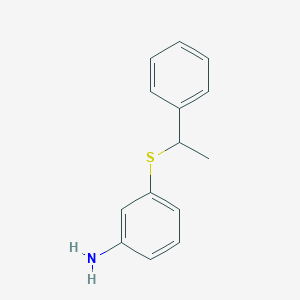
![2-chloro-N-[2-(4-ethylphenyl)ethyl]acetamide](/img/structure/B8404128.png)
